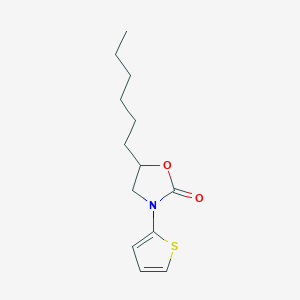
5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one: is a heterocyclic compound that features both thiophene and oxazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one typically involves the formation of the oxazolidinone ring through intramolecular cyclization. One common method is the reaction of N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of oxazolidinones can be applied. This includes optimizing reaction conditions to maximize yield and purity, and employing scalable techniques such as continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Halogenated thiophenes.
Scientific Research Applications
5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one involves its interaction with molecular targets in bacterial cells. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis . This leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar applications to linezolid.
Contezolid: A newer oxazolidinone antibiotic under clinical investigation.
Uniqueness: 5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
5-hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H19NO2S/c1-2-3-4-5-7-11-10-14(13(15)16-11)12-8-6-9-17-12/h6,8-9,11H,2-5,7,10H2,1H3 |
InChI Key |
LCRYNVVGKIQRJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CN(C(=O)O1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)

![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)
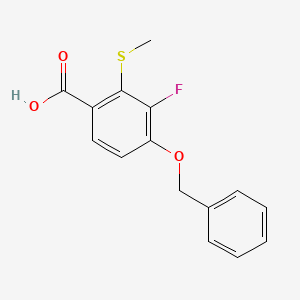
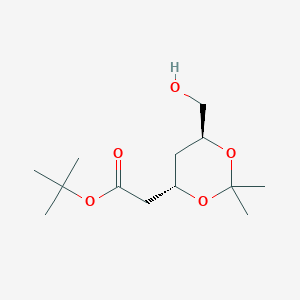



![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
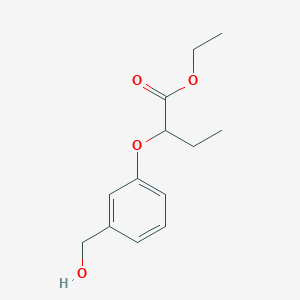
![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
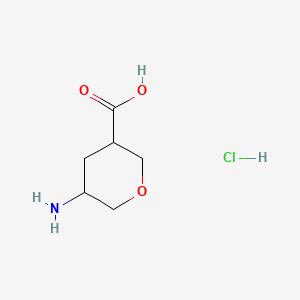
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)

